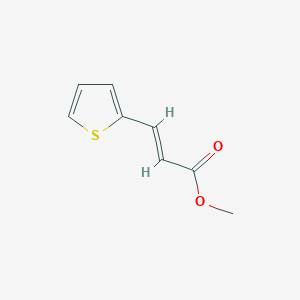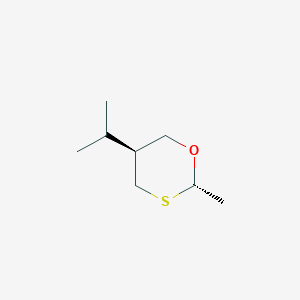
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane involves the inhibition of various enzymes and metabolic pathways in microorganisms and insects. The compound has been found to disrupt the cell membrane and cell wall of microorganisms, leading to their death. In insects, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to inhibit the acetylcholinesterase enzyme, leading to paralysis and death.
Biochemical and Physiological Effects:
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have a low toxicity profile in mammals, making it a promising candidate for the development of new drugs and pesticides. Additionally, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is its low toxicity profile in mammals, making it a safe compound to work with in the laboratory. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane. One potential direction is the development of new drugs and pesticides based on the compound's antimicrobial and insecticidal properties. Additionally, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to have potential applications in materials science, such as the development of new coatings and adhesives. Finally, further studies are needed to investigate the compound's potential therapeutic applications for the treatment of various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is a promising compound that has gained significant attention in the scientific community. The compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential applications in various fields and to develop new drugs and pesticides based on its properties.
Méthodes De Synthèse
The synthesis of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane involves the reaction of 2-methylpropan-2-ol with paraformaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction yields (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane as a white crystalline solid.
Applications De Recherche Scientifique
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound has been found to exhibit antimicrobial, antifungal, and insecticidal properties, making it a promising candidate for the development of new drugs and pesticides.
Propriétés
Numéro CAS |
110523-71-2 |
|---|---|
Nom du produit |
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane |
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
(2S,5S)-2-methyl-5-propan-2-yl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-6(2)8-4-9-7(3)10-5-8/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
JSHXMLHPTWVJRP-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1OC[C@@H](CS1)C(C)C |
SMILES |
CC1OCC(CS1)C(C)C |
SMILES canonique |
CC1OCC(CS1)C(C)C |
Synonymes |
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



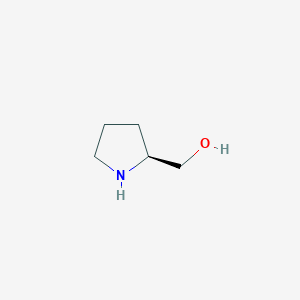
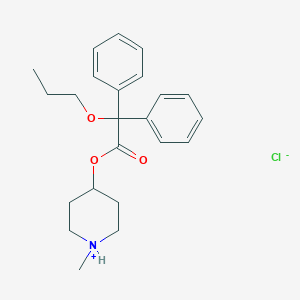
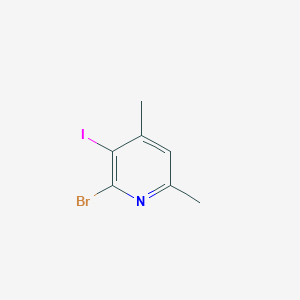

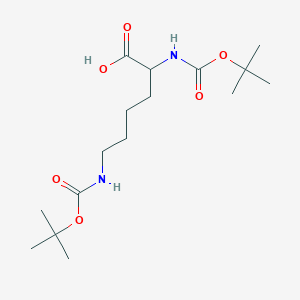
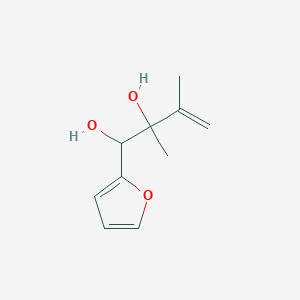
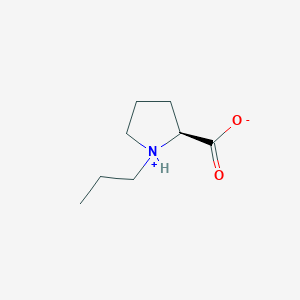

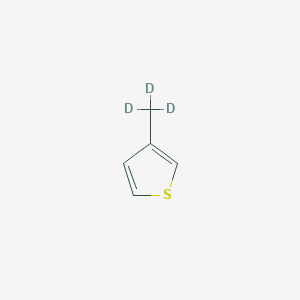
![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)


